molecular formula C15H28BNO6 B2552094 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate CAS No. 1809639-07-3

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

Cat. No. B2552094
CAS RN: 1809639-07-3
M. Wt: 329.2
InChI Key: DYJYKMFLOJWHRL-UHFFFAOYSA-N
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Description

The compound "Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate" is a molecule that appears to be related to the field of organic chemistry and is likely used in the synthesis of various chemical compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include protection and deprotection of functional groups, regioselective functionalization, and the use of intermediates. For example, the synthesis of a dipeptide mimetic involved regioselective functionalization of ring nitrogens and an amino group . Similarly, the synthesis of an intermediate of Biotin required esterification and protection steps . These methods suggest that the synthesis of "Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate" would also require careful planning of protection strategies and selection of appropriate reagents for functional group transformations.

Molecular Structure Analysis

The molecular structure of compounds with tert-butoxycarbonyl amino groups and boron-containing moieties, like the one , are often complex and require precise synthesis techniques. For instance, the synthesis of an orthogonally protected boronic acid analog of aspartic acid involved alkylation with pinacol (chloromethyl)boronate . This suggests that the molecular structure of the compound would likely feature a boronic ester moiety, which is sensitive to the reaction conditions and requires careful handling.

Chemical Reactions Analysis

Compounds similar to the one are often used as intermediates in the synthesis of more complex molecules. For example, the synthesis of a neuroexcitant involved coupling a glycine derivative with an isoxazolinone . Another compound was used to generate substitution products and fused heterocycles through reactions with various nucleophiles . These examples indicate that "Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate" could also participate in a variety of chemical reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. For instance, the presence of tert-butoxycarbonyl groups typically makes the compounds more soluble in organic solvents, while the boronic ester moiety could confer reactivity towards nucleophiles. The synthesis of cyclopropane fatty acids as inhibitors of mycolic acid biosynthesis involved protection strategies to maintain the integrity of sensitive functional groups . This suggests that the compound would also have specific solubility and reactivity characteristics that need to be considered during synthesis and application.

Scientific Research Applications

Synthesis and Material Applications

A notable application involves the synthesis and characterization of water-soluble carboxylated polyfluorenes using an intermediate monomer that includes a structure similar to the compound . This facilitates the easy synthesis of polymers with applications in fluorescence quenching studies, highlighting its utility in studying interactions with proteins and other cationic quenchers (Zhang, Liu, & Cao, 2008).

Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized as part of efforts to create organometallic analogues of antibiotics, such as platensimycin. This involves the synthesis and characterization of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, demonstrating the potential of these compounds in developing new bioorganometallics with specific biological activities (Patra, Merz, & Metzler‐Nolte, 2012).

Biochemical and Organic Synthesis

Another research area explores the compound's role as a key intermediate in the biosynthesis of vital biomolecules, such as biotin. This showcases its importance in metabolic pathways and provides insights into synthetic routes for complex biomolecules (Qin et al., 2014).

Structural and Electronic Studies

Research also extends to the synthesis, crystal structure, and DFT study of compounds containing elements of the methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate structure. These studies reveal physicochemical properties through X-ray diffraction and DFT analyses, contributing to a deeper understanding of molecular behavior and electronic properties (Huang et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BNO6/c1-13(2,3)21-12(19)17-10(11(18)20-8)9-16-22-14(4,5)15(6,7)23-16/h10H,9H2,1-8H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJYKMFLOJWHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28BNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

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